molecular formula C24H21N3O B2629523 9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 312626-57-6

9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B2629523
CAS RN: 312626-57-6
M. Wt: 367.452
InChI Key: GYJVSRHQFCTWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical structure with the molecular formula C24H21N3O . It has been identified in scientific literature as a potential CDK9 inhibitor , which suggests it may have applications in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, fused to a benzene ring and a pyridine ring . The exact 3D conformation can vary depending on the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.3 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not detailed in the available literature.

Scientific Research Applications

Chemical Reactivity and Rearrangements

  • The reactivity of similar benzodiazepine compounds has been studied, showing their ability to undergo ring rearrangements with different nucleophilic reagents. This leads to the formation of various heterocyclic substituted benzodiazepines, highlighting their versatility in chemical synthesis (Salah, Ahmed, & Hassan, 2017).

Synthesis of Pyrido-Annulated Analogs

  • Research has been conducted on the synthesis of pyrido-annulated analogs of 1,5-benzothiazepines, which are of medicinal interest. This demonstrates the potential of ketene dithioacetal-substituted derivatives in medicinal chemistry (Gupta, Devi, & Kishore, 2012).

Peripheral Benzodiazepine Receptor Study

  • Benzodiazepine derivatives, including fluorine-substituted variants, have been synthesized for studying peripheral benzodiazepine receptors. This research is significant for understanding neurodegenerative disorders and could have implications in neuroscience and pharmacology (Fookes et al., 2008).

Novel Antiaromatic Systems

  • The development of novel antiaromatic systems involving cyclohepta[b]pyrroles and benzodiazepine frameworks has been explored. Such studies contribute to the broader understanding of antiaromaticity in chemical compounds (Abe, Ishikawa, Hayashi, & Miura, 1990).

Mechanism of Action

As a potential CDK9 inhibitor, this compound may work by inhibiting the function of CDK9, a cyclin-dependent kinase involved in transcription regulation . This could potentially have anti-cancer effects, as CDK9 is often overactive in cancer cells .

Future Directions

Given its potential as a CDK9 inhibitor, future research could explore its efficacy and safety in preclinical and clinical trials as a potential anti-cancer drug . Further studies could also investigate its mechanism of action and potential side effects.

properties

IUPAC Name

9-phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-22-14-18(16-7-2-1-3-8-16)13-21-23(22)24(17-9-6-12-25-15-17)27-20-11-5-4-10-19(20)26-21/h1-12,15,18,24,26-27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJVSRHQFCTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.